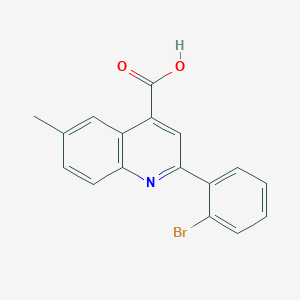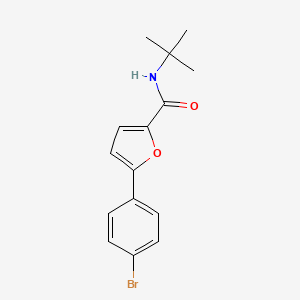![molecular formula C21H29NO4 B6127752 2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine](/img/structure/B6127752.png)
2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine is an organic compound characterized by its complex structure, which includes multiple methoxy and ethoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,4-dimethoxyphenylacetaldehyde with an appropriate amine under reductive amination conditions. This process often requires the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and ethoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-6-26-21-14-17(8-10-19(21)24-4)15-22(2)12-11-16-7-9-18(23-3)20(13-16)25-5/h7-10,13-14H,6,11-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYJPVSTFSPXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6127682.png)

![2-[(4-ethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6127695.png)
![4-(3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127696.png)
![1-(4-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(diethylamino)-2-propanol](/img/structure/B6127706.png)
![1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(oxolan-3-yl)triazole-4-carboxamide](/img/structure/B6127708.png)
![2-[1-(3,5-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B6127713.png)

![[1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6127726.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6127740.png)

![N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B6127756.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(methylthio)propanamide](/img/structure/B6127762.png)
![8-bromo-N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6127772.png)
